molecular formula C16H17NO B3155593 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 804430-58-8

1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B3155593
M. Wt: 239.31 g/mol
InChI Key: QCYWJYAVCVORST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08263607B2

Procedure details

Under an argon atmosphere, a 1.0 M borane-THF complex solution (110 mL) was added to a mixture of (1R,2S)-1-amino-2-indanol (8.17 g) and diethyl ether (200 mL) under stirring at an internal temperature of 5° C. or lower. The mixture was further stirred at room temperature for 1.5 hours. The mixture was cooled to an internal temperature of 4° C. 1-(2-methoxyphenyl)-3,4-dihydroisoquinoline (10 g) was gradually added to the mixture at an internal temperature of 5° C. or lower, followed by stirring at the same temperature for 30 minutes. The mixture was stirred at room temperature for 3 days. Trifluoroacetic acid (61 mL) was added to the reaction mixture to decompose an excess of reagent, further followed by heating under reflux for 3 hours. After cooling, diethyl ether was evaporated under reduced pressure and the mixture was heated under reflux for 10 minutes. The residue was diluted with chloroform and extracted with concentrated aqueous ammonia to be alkaline. The organic layer was washed with saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (chloroform-EtOH-aqueous ammonia) to obtain 1-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline (8.23 g).
[Compound]
Name
solution
Quantity
110 mL
Type
reactant
Reaction Step One
Quantity
8.17 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
1-(2-methoxyphenyl)-3,4-dihydroisoquinoline
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
61 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[C@@H]1C2C(=CC=CC=2)C[C@@H]1O.[CH3:12][O:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[C:20]1[C:29]2[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=2)[CH2:23][CH2:22][N:21]=1.FC(F)(F)C(O)=O>C(OCC)C>[CH3:12][O:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[CH:20]1[C:29]2[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=2)[CH2:23][CH2:22][NH:21]1

Inputs

Step One
Name
solution
Quantity
110 mL
Type
reactant
Smiles
Name
Quantity
8.17 g
Type
reactant
Smiles
N[C@H]1[C@H](CC2=CC=CC=C12)O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
1-(2-methoxyphenyl)-3,4-dihydroisoquinoline
Quantity
10 g
Type
reactant
Smiles
COC1=C(C=CC=C1)C1=NCCC2=CC=CC=C12
Step Three
Name
Quantity
61 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
under stirring at an internal temperature of 5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was further stirred at room temperature for 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to an internal temperature of 4° C
STIRRING
Type
STIRRING
Details
by stirring at the same temperature for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 3 days
Duration
3 d
TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
diethyl ether was evaporated under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 10 minutes
Duration
10 min
ADDITION
Type
ADDITION
Details
The residue was diluted with chloroform
EXTRACTION
Type
EXTRACTION
Details
extracted with concentrated aqueous ammonia
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (chloroform-EtOH-aqueous ammonia)

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC=C1)C1NCCC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 8.23 g
YIELD: CALCULATEDPERCENTYIELD 81.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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